molecular formula C15H11ClN2S B2472599 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline CAS No. 338977-83-6

2-[(2-Chlorobenzyl)sulfanyl]quinoxaline

Cat. No.: B2472599
CAS No.: 338977-83-6
M. Wt: 286.78
InChI Key: SIHPHKLLSBMKTM-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]quinoxaline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline typically involves the reaction of 2-chlorobenzyl chloride with quinoxaline-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-[(2-Chlorobenzyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:

Scientific Research Applications

2-[(2-Chlorobenzyl)sulfanyl]quinoxaline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens. This inhibition can result in the death or growth suppression of the target organisms .

Comparison with Similar Compounds

2-[(2-Chlorobenzyl)sulfanyl]quinoxaline can be compared with other quinoxaline derivatives, such as:

  • 2-[(2-Fluorobenzyl)sulfanyl]quinoxaline
  • 2-[(2-Bromobenzyl)sulfanyl]quinoxaline
  • 2-[(2-Iodobenzyl)sulfanyl]quinoxaline

These compounds share similar structures but differ in the halogen substituent on the benzyl group. The presence of different halogens can influence the biological activity and chemical reactivity of these compounds .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-6-2-1-5-11(12)10-19-15-9-17-13-7-3-4-8-14(13)18-15/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPHKLLSBMKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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